1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride
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Overview
Description
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9N3S·2HCl It is known for its unique structure, which includes a cyclopropyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the cyclocondensation of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and optimizations are made to improve yield and efficiency. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-thiadiazole
Uniqueness
1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride is unique due to its specific cyclopropyl-thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H11Cl2N3S |
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Molecular Weight |
228.14 g/mol |
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H9N3S.2ClH/c7-3-5-8-9-6(10-5)4-1-2-4;;/h4H,1-3,7H2;2*1H |
InChI Key |
KGUKPRMVRNASBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)CN.Cl.Cl |
Origin of Product |
United States |
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